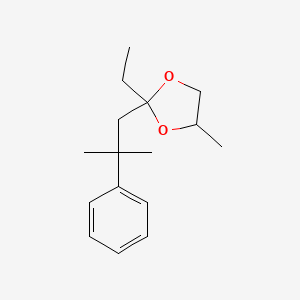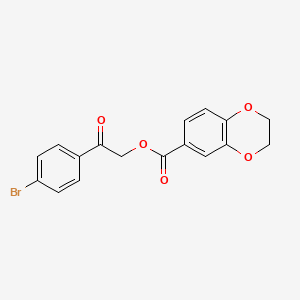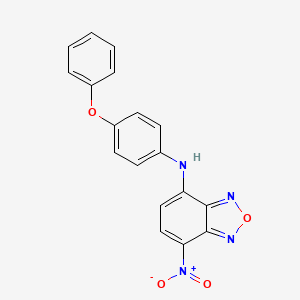
5-chloro-N'-(4-pyridinylmethylene)-2-thiophenecarbohydrazide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
5-chloro-N'-(4-pyridinylmethylene)-2-thiophenecarbohydrazide, also known as CPCT, is a chemical compound that has been studied extensively in scientific research. CPCT is a member of the hydrazide family and has been shown to have potential applications in various fields, including medicine, agriculture, and materials science.
作用机制
The mechanism of action of 5-chloro-N'-(4-pyridinylmethylene)-2-thiophenecarbohydrazide is not fully understood. However, studies have suggested that 5-chloro-N'-(4-pyridinylmethylene)-2-thiophenecarbohydrazide may exert its anti-tumor and anti-inflammatory effects by inhibiting the activity of certain enzymes and proteins involved in these processes.
Biochemical and Physiological Effects:
Studies have shown that 5-chloro-N'-(4-pyridinylmethylene)-2-thiophenecarbohydrazide has a range of biochemical and physiological effects. In vitro studies have demonstrated that 5-chloro-N'-(4-pyridinylmethylene)-2-thiophenecarbohydrazide can inhibit the growth of various cancer cell lines. In vivo studies have shown that 5-chloro-N'-(4-pyridinylmethylene)-2-thiophenecarbohydrazide can reduce inflammation and improve outcomes in animal models of inflammatory diseases.
实验室实验的优点和局限性
5-chloro-N'-(4-pyridinylmethylene)-2-thiophenecarbohydrazide has several advantages for use in lab experiments. It is relatively easy to synthesize and purify, making it readily available for research. 5-chloro-N'-(4-pyridinylmethylene)-2-thiophenecarbohydrazide has also been shown to have potent anti-tumor and anti-inflammatory effects, making it a promising candidate for further study.
However, there are also limitations to the use of 5-chloro-N'-(4-pyridinylmethylene)-2-thiophenecarbohydrazide in lab experiments. Its mechanism of action is not fully understood, which makes it difficult to design experiments that target specific pathways. Additionally, 5-chloro-N'-(4-pyridinylmethylene)-2-thiophenecarbohydrazide has not been extensively studied in humans, which limits its potential for clinical applications.
未来方向
There are several future directions for research on 5-chloro-N'-(4-pyridinylmethylene)-2-thiophenecarbohydrazide. One area of interest is the development of new materials using 5-chloro-N'-(4-pyridinylmethylene)-2-thiophenecarbohydrazide as a building block. Another area of interest is the investigation of 5-chloro-N'-(4-pyridinylmethylene)-2-thiophenecarbohydrazide as a potential herbicide for use in agriculture. Additionally, further studies are needed to fully understand the mechanism of action of 5-chloro-N'-(4-pyridinylmethylene)-2-thiophenecarbohydrazide and its potential for clinical applications.
合成方法
5-chloro-N'-(4-pyridinylmethylene)-2-thiophenecarbohydrazide can be synthesized through a multi-step process involving the reaction of 5-chloro-2-thiophenecarboxylic acid with hydrazine hydrate and 4-pyridinecarboxaldehyde. The resulting compound is then purified through recrystallization to obtain the final product.
科学研究应用
5-chloro-N'-(4-pyridinylmethylene)-2-thiophenecarbohydrazide has been studied extensively in scientific research due to its potential applications in various fields. In medicine, 5-chloro-N'-(4-pyridinylmethylene)-2-thiophenecarbohydrazide has been shown to have anti-tumor and anti-inflammatory properties. In agriculture, 5-chloro-N'-(4-pyridinylmethylene)-2-thiophenecarbohydrazide has been investigated for its potential as a herbicide. In materials science, 5-chloro-N'-(4-pyridinylmethylene)-2-thiophenecarbohydrazide has been studied for its potential use in the development of new materials.
属性
IUPAC Name |
5-chloro-N-[(Z)-pyridin-4-ylmethylideneamino]thiophene-2-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H8ClN3OS/c12-10-2-1-9(17-10)11(16)15-14-7-8-3-5-13-6-4-8/h1-7H,(H,15,16)/b14-7- |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HKRRDSFGTVCKDV-AUWJEWJLSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN=CC=C1C=NNC(=O)C2=CC=C(S2)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CN=CC=C1/C=N\NC(=O)C2=CC=C(S2)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H8ClN3OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
265.72 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
25.2 [ug/mL] (The mean of the results at pH 7.4) |
Source


|
| Record name | SID49827335 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![4-(3,5-dioxo-4-azatricyclo[5.2.1.0~2,6~]dec-8-en-4-yl)-N,N-dipropylbenzamide](/img/structure/B5196673.png)


![2-chloro-6-oxo-7,8,9,10-tetrahydro-6H-benzo[c]chromen-3-yl N-[(benzyloxy)carbonyl]-beta-alaninate](/img/structure/B5196687.png)
![1,1'-[1,3-propanediylbis(oxy)]bis(3-chlorobenzene)](/img/structure/B5196698.png)
![4-({4-[2-(2-hydroxyethoxy)ethyl]-1-piperazinyl}methyl)-2-methoxyphenol](/img/structure/B5196700.png)

![2,6-bis(2-chlorophenyl)pyrrolo[3,4-f]isoindole-1,3,5,7(2H,6H)-tetrone](/img/structure/B5196727.png)
![5-[(6-bromo-1,3-benzodioxol-5-yl)methylene]-1-(4-ethylphenyl)-2,4,6(1H,3H,5H)-pyrimidinetrione](/img/structure/B5196735.png)
![{2-chloro-6-methoxy-4-[(3-{2-[(3-methylphenyl)amino]-2-oxoethyl}-2,4-dioxo-1,3-thiazolidin-5-ylidene)methyl]phenoxy}acetic acid](/img/structure/B5196736.png)
![3,3'-[1,5-naphthalenediylbis(carbonylimino)]dipropanoic acid](/img/structure/B5196742.png)

![2,4-dichloro-N-(2-{[(4-methoxyphenyl)amino]carbonyl}phenyl)benzamide](/img/structure/B5196749.png)
